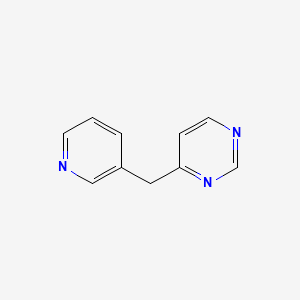

4-(Pyridin-3-ylmethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

4-(pyridin-3-ylmethyl)pyrimidine |

InChI |

InChI=1S/C10H9N3/c1-2-9(7-11-4-1)6-10-3-5-12-8-13-10/h1-5,7-8H,6H2 |

InChI Key |

MQOOKYMQHVUHTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC2=NC=NC=C2 |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties. These methods are used to predict molecular geometry, electronic distribution, and reactivity, offering a theoretical framework to interpret experimental observations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine (B1678525) derivatives, providing insights into their conformational preferences and molecular properties. dergipark.org.trresearchgate.netnih.govscielo.org.mx

Conformational analysis of molecules like 1-phenylpiperidin-4-one, which shares structural motifs with our compound of interest, has revealed the existence of multiple stable conformers, including chair and twist forms. osti.gov DFT calculations, particularly with methods like B3LYP, have been crucial in determining the relative energies and populations of these conformers in the gas phase. osti.gov For instance, studies on similar heterocyclic systems have used DFT to optimize molecular geometries, calculate total energies, and determine electronic states and energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscielo.org.mx These calculations help in understanding the kinetic stability of the molecule; a large HOMO-LUMO gap implies high stability.

Furthermore, DFT is employed to calculate various molecular properties that dictate reactivity, such as ionization potential, electron affinity, chemical potential, global hardness, and softness. researchgate.net The distribution of electron density and electrostatic potential surfaces can also be mapped, identifying regions susceptible to nucleophilic or electrophilic attack. scielo.org.mxnih.gov For example, in a study of a furanium derivative, DFT calculations confirmed the preferred site for nucleophilic attack. nih.gov

Table 1: Calculated Molecular Properties of Pyrimidine Derivatives using DFT

| Property | Description | Typical Calculated Values (Arbitrary Units) |

| Total Energy | The total energy of the molecule in its optimized geometry. | Varies |

| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -6 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ -1 to -2 eV |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical reactivity. | ~ 4 to 5 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | Varies |

| Global Hardness | Resistance to change in electron distribution. | ~ 2 to 2.5 eV |

| Global Softness | The reciprocal of global hardness, indicating reactivity. | ~ 0.4 to 0.5 eV⁻¹ |

Note: The values presented are typical for pyrimidine-like structures and are for illustrative purposes. Actual values for 4-(Pyridin-3-ylmethyl)pyrimidine would require specific calculations.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. epstem.netepstem.net Calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors, providing a strong correlation with experimental spectra. epstem.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which, when compared with experimental data, can confirm the proposed molecular structure. epstem.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comiipseries.org This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a protein target. iipseries.orgnih.gov

For derivatives of pyridin-3-yl pyrimidine, molecular docking studies have been instrumental in identifying their binding modes within the active sites of various protein targets. nih.gov For example, a series of pyridin-3-yl pyrimidines were evaluated as inhibitors of the Bcr-Abl kinase, an important target in cancer therapy. nih.gov Docking simulations revealed the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of these compounds. nih.gov

In other studies, pyrimidine derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and DNA gyrase, revealing potential antibacterial mechanisms. samipubco.com The analysis of these docking poses helps to identify crucial amino acid residues that form stable complexes with the ligands. mdpi.com

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to design more potent and selective inhibitors. Molecular docking is a cornerstone of SBDD. nih.gov By understanding the binding mode of a lead compound like a pyridin-3-yl pyrimidine, medicinal chemists can rationally modify its structure to enhance its interactions with the target protein. nih.gov For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be added to the ligand to fill this pocket and increase binding affinity. This iterative process of computational design, synthesis, and biological evaluation is a powerful strategy in modern drug discovery. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the binding process and the stability of the complex over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information about their movements and interactions. youtube.com

MD simulations have been used to study the dynamic behavior of protein-ligand complexes involving pyrimidine derivatives. mdpi.comnih.gov These simulations can validate the binding poses predicted by docking and provide insights into the conformational changes that occur upon ligand binding. mdpi.comtandfonline.com By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds and other key interactions that persist over time, which are crucial for the ligand's inhibitory effect. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Analog Design

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. For derivatives of 4-(pyridin-3-ylmethyl)pyrimidine, computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters. These predictive models are instrumental in guiding the design of analogs with more favorable drug-like profiles.

Researchers utilize a variety of computational tools and web-based servers, such as Qikprop, SwissADME, and others, to calculate key physicochemical properties that govern a molecule's behavior in the body. sifisheriessciences.comnih.govpensoft.net These predictions are often based on well-established guidelines like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. sifisheriessciences.commdpi.com The rule stipulates that an orally active drug should generally have a molecular weight (MW) under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. mdpi.com

Studies on various pyrimidine and pyridine (B92270) derivatives consistently involve the calculation of these and other important descriptors. nih.govnih.gov Beyond Lipinski's parameters, predictions often extend to topological polar surface area (TPSA), which is correlated with drug permeability through membranes, the number of rotatable bonds, and aqueous solubility (logS). nih.gov For instance, a study on pyrimidine derivatives used the Qikprop module in Schrödinger software to determine these ADME properties, highlighting that compounds adhering to these rules are more likely to be viable drug candidates. sifisheriessciences.com

The design of analogs of 4-(pyridin-3-ylmethyl)pyrimidine would therefore involve the virtual creation of new molecules with modified substituents on either the pyridine or pyrimidine ring. These virtual compounds are then subjected to in silico ADME evaluation. The goal is to optimize the ADME profile while maintaining or improving the desired biological activity. For example, modifications might be aimed at reducing excessive lipophilicity to improve solubility or limiting the number of rotatable bonds to enhance metabolic stability.

Below is a representative, hypothetical data table illustrating the kind of in silico ADME predictions that would be generated for a series of designed analogs of 4-(pyridin-3-ylmethyl)pyrimidine.

Table 1: Hypothetical In Silico ADME Predictions for Analogs of 4-(Pyridin-3-ylmethyl)pyrimidine

| Compound ID | Modification | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski Violations |

|---|---|---|---|---|---|---|---|

| Parent | 4-(Pyridin-3-ylmethyl)pyrimidine | 185.21 | 1.85 | 0 | 3 | 42.5 | 0 |

| Analog A | 4-Fluoro on Pyridine | 203.20 | 2.05 | 0 | 3 | 42.5 | 0 |

| Analog B | 2-Amino on Pyrimidine | 200.22 | 1.50 | 1 | 4 | 68.5 | 0 |

| Analog C | 4-Methoxy on Pyridine | 215.24 | 1.90 | 0 | 4 | 51.7 | 0 |

| Analog D | 2,4-Dichloro on Pyrimidine | 254.10 | 2.95 | 0 | 3 | 42.5 | 0 |

This table is for illustrative purposes and does not represent experimentally verified data.

Chemoinformatics and Database Mining for Related Pyrimidine Scaffolds

Chemoinformatics provides the essential tools for navigating the vast chemical space of known compounds. For a molecule like 4-(pyridin-3-ylmethyl)pyrimidine, chemoinformatic approaches and database mining are crucial for understanding its novelty, identifying related structures with known biological activities, and discovering new opportunities for drug design. nih.gov

A key concept in chemoinformatics is the "molecular scaffold," which represents the core cyclic structure of a molecule. u-strasbg.fr The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs and biologically active compounds. nih.govprimescholars.com This prevalence suggests that the pyrimidine core can readily interact with a wide range of biological targets. nih.gov

Database mining involves systematically searching large chemical databases like ChEMBL, PubChem, and ZINC. ontosight.aiebi.ac.uknih.gov ChEMBL, for instance, is a manually curated database of bioactive molecules that contains a wealth of information on compounds, their biological assays, and their targets. ebi.ac.uknih.gov Researchers can mine these databases to retrieve all compounds containing a specific scaffold, such as the pyridinyl-pyrimidine core. This allows for the analysis of structure-activity relationships (SAR) across thousands of related compounds, revealing which substitutions at which positions are likely to confer activity against a particular target. researchgate.net

Furthermore, chemoinformatic analysis is used to assess the diversity and novelty of compound libraries. u-strasbg.frresearchgate.net When designing a library of analogs based on the 4-(pyridin-3-ylmethyl)pyrimidine scaffold, it is important to ensure that the new compounds explore diverse chemical space. Tools for scaffold diversity analysis can compare a designed library to existing corporate or public collections to identify unique and potentially patentable chemical matter. u-strasbg.fr For example, a study on pyrimidine-focused DNA-encoded libraries highlighted how using different pyrimidine cores with varied reactive handles allows for the creation of structurally diverse libraries that can form a wide range of interactions with protein targets. nih.gov

The process often involves:

Scaffold Identification: Decomposing molecules in a database into their constituent ring systems to identify and count the frequency of specific scaffolds.

Similarity Searching: Using the 4-(pyridin-3-ylmethyl)pyrimidine structure as a query to find similar molecules based on structural fingerprints.

Substructure Searching: Identifying all compounds in a database that contain the pyrimidine or pyridinyl-pyrimidine core.

Data Analysis and Visualization: Plotting the chemical space of retrieved compounds to understand property distributions and identify unexplored regions. u-strasbg.fr

The insights gained from these chemoinformatic studies are invaluable for prioritizing which analogs of 4-(pyridin-3-ylmethyl)pyrimidine should be synthesized and tested, thereby making the drug discovery process more efficient and targeted.

Table 2: Examples of Pyrimidine-Containing Scaffolds in Bioactive Compounds

| Scaffold Type | Core Structure | Example Drug/Compound Class | Therapeutic Area |

|---|---|---|---|

| Simple Pyrimidine | Pyrimidine | 5-Fluorouracil | Anticancer |

| Aminopyrimidine | 2-Aminopyrimidine (B69317) | Imatinib | Anticancer |

| Fused Pyrimidine | Quinazoline | Gefitinib | Anticancer |

| Fused Pyrimidine | Pyrido[2,3-d]pyrimidine | Pemetrexed | Anticancer |

| Pyrimidinone | Pyrimidin-4(3H)-one | Zidovudine | Antiviral |

This table provides examples of common pyrimidine scaffolds and is for illustrative purposes.

In Vitro Pharmacological Investigations and Biochemical Pathways

Enzyme Inhibition and Modulation Studies

Evaluation of Kinase Inhibitory Potency and Selectivity

Derivatives of 4-(pyridin-3-ylmethyl)pyrimidine have been extensively evaluated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

Colony-Stimulating Factor 1 Receptor (CSF1R): A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and assessed for their inhibitory activity against CSF1R, a key regulator of macrophage differentiation and survival. Among these, compounds featuring a pyridylmethylamino side chain have demonstrated significant potency. For instance, the compound (4-(4-(Methyl(pyridin-3-ylmethyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methanol, which contains the core structure of interest, was found to be a highly potent inhibitor of CSF1R. nih.govacs.org In one study, several pyridyl-substituted derivatives showed good activity towards CSF1R. nih.govacs.org Another study identified N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov

Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed and synthesized as potential CDK2 inhibitors for cancer therapy. One of the most promising compounds in this series, designated as 7l, exhibited potent inhibitory activity against CDK2/cyclin A2 with an IC50 value of 64.42 nM, which is comparable to the known inhibitor AZD5438. nih.gov

KRAS-G12D: Pyrido[4,3-d]pyrimidine derivatives have been investigated as inhibitors of the oncogenic KRAS-G12D mutant. While the core structure is slightly different, the presence of the pyridinyl moiety is crucial for activity. One study reported a pyrido[4,3-d]pyrimidine analog that demonstrated a binding affinity (KD) of 3.5 μM in a KRAS-G12D surface plasmon resonance (SPR) assay. researchgate.net Another study on pyrimidine (B1678525) and pyrido[4,3-d]pyrimidine derivatives identified a compound (10k) with potent enzymatic inhibition of KRAS-G12D, showing an IC50 of 0.009 μM. mdpi.comnih.gov

Monopolar Spindle 1 (MPS1/TTK): Novel pyrrolopyrimidines have been explored as inhibitors of the mitotic checkpoint kinase Mps1/TTK. Lead compounds from this class have shown potent inhibition of Mps1 kinase enzymatic activity, with IC50 values ranging from 0.356 μM to 0.809 μM. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While many pyrimidine derivatives have been studied as VEGFR-2 inhibitors, specific data for compounds with a 4-(pyridin-3-ylmethyl)pyrimidine core is limited. Broader studies on pyrazolo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 21 nM for a thieno[2,3-d]pyrimidine (B153573) derivative). researchgate.netnih.gov

Dihydrofolate Reductase (DHFR), Protein Kinase D (PKD), and MEK: There is currently a lack of specific publicly available research data on the direct inhibitory effects of 4-(pyridin-3-ylmethyl)pyrimidine on DHFR, PKD, and MEK. Studies on related but distinct heterocyclic systems, such as 2-amino-4-oxo-thieno[2,3-d]pyrimidines for DHFR and pyrazolo[3,4-d]pyrimidines for PKD, have shown inhibitory activities, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.gov

Table 1: Kinase Inhibitory Potency of 4-(Pyridin-3-ylmethyl)pyrimidine Derivatives and Related Analogues

| Compound Class | Target Kinase | IC50 / KD | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine Analogue | CSF1R | Potent Inhibition | nih.govacs.org |

| Pyrido[2,3-d]pyrimidine Analogue | CSF1R | Low-nanomolar activity | nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine Analogue | CDK2/cyclin A2 | 64.42 nM | nih.gov |

| Pyrido[4,3-d]pyrimidine Analogue | KRAS-G12D | 3.5 µM (KD) | researchgate.net |

| Pyrido[4,3-d]pyrimidine Analogue | KRAS-G12D | 0.009 µM | mdpi.comnih.gov |

| Pyrrolopyrimidine Analogue | MPS1/TTK | 0.356 - 0.809 µM | nih.gov |

Cholinesterase Enzyme Inhibition Mechanisms

A series of pyrimidine and pyridine (B92270) diamine derivatives, which bear structural similarities to 4-(pyridin-3-ylmethyl)pyrimidine, have been designed as dual binding site inhibitors of cholinesterases (ChEs). nih.govnih.gov These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one pyrimidine diamine derivative (compound 9) was identified as the most active inhibitor of Electrophorus electricus AChE (EeAChE) with a Ki of 0.312 μM, while another (compound 22) was most potent against equine BChE (eqBChE) with a Ki of 0.099 μM. nih.govnih.gov The inhibition mechanism for many of these compounds was found to be of a mixed or uncompetitive nature. nih.gov

Investigation of Other Enzymatic Targets

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Research into inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipid mediators, has led to the investigation of various heterocyclic scaffolds. While potent inhibitors based on a pyrimidine-4-carboxamide core have been identified, there is no specific data available for the inhibitory activity of 4-(pyridin-3-ylmethyl)pyrimidine itself against NAPE-PLD. nih.gov

Cell-Based Biological Activity Assays

Assessment of Cellular Efficacy and Potency

The cellular efficacy of compounds containing the 4-(pyridin-3-ylmethyl)pyrimidine scaffold has been demonstrated in various cancer cell lines. A pyrrolo[2,3-d]pyrimidine derivative incorporating a (pyridin-3-ylmethyl)amino group was identified as a potent CSF1R inhibitor with demonstrated cellular efficacy. nih.gov

Cell Proliferation, Viability, and Cytotoxicity Studies

Derivatives of 4-(pyridin-3-ylmethyl)pyrimidine have shown significant effects on the proliferation and viability of cancer cells.

Antiproliferative Activity: A novel N-(pyridin-3-yl)pyrimidin-4-amine derivative (compound 7l) displayed broad antiproliferative efficacy against a panel of cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa, with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. nih.gov These compounds were noted to be less toxic to normal embryonic kidney cells (HEK293). nih.gov Furthermore, pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against MCF-7 and HepG2 cells, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Cytotoxicity: In studies of pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors, one compound (10c) demonstrated selective anti-proliferation in Panc1 cells with an IC50 of 1.40 μM and a 4.9-fold greater selectivity over wild-type cells. mdpi.comnih.gov The cytotoxic effects of various pyrimidine derivatives have been evaluated against different human cancer cell lines, with some showing promising activity. semanticscholar.orgresearchgate.netnih.gov

Table 2: Anti-proliferative Activity of a N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MV4-11 | Leukemia | 0.83 | nih.gov |

| HT-29 | Colon Cancer | 2.12 | nih.gov |

| MCF-7 | Breast Cancer | 3.12 | nih.gov |

| HeLa | Cervical Cancer | 8.61 | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name/Class |

|---|

| 4-(Pyridin-3-ylmethyl)pyrimidine |

| (4-(4-(Methyl(pyridin-3-ylmethyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methanol |

| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues |

| Pyrido[4,3-d]pyrimidine derivatives |

| Pyrrolopyrimidine analogues |

| Pyrimidine and pyridine diamine derivatives |

| Pyrimidine-4-carboxamide derivatives |

| Pyrido[2,3-d]pyrimidine derivatives |

| 2-amino-4-oxo-thieno[2,3-d]pyrimidines |

| Pyrazolo[3,4-d]pyrimidines |

| Furo[2,3-d]pyrimidine derivatives |

Analysis of Apoptosis Induction and Cell Cycle Perturbation

There is no specific information available in the reviewed literature detailing the analysis of apoptosis induction or cell cycle perturbation for 4-(Pyridin-3-ylmethyl)pyrimidine. While related compounds containing the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety have been investigated for their anticancer properties, one study on a complex indole-carbohydrazide derivative noted only slight apoptosis and minimal effects on the cell cycle, suggesting this activity is not a primary mechanism for that specific analog semanticscholar.org. However, these findings cannot be directly extrapolated to 4-(Pyridin-3-ylmethyl)pyrimidine.

Antimicrobial, Antifungal, and Antiviral Activity Evaluation

Specific studies evaluating the antimicrobial, antifungal, or antiviral activity of 4-(Pyridin-3-ylmethyl)pyrimidine are not available. The field contains extensive research on the antimicrobial potential of the pyrimidine nucleus in general proquest.comnih.govinnovareacademics.inresearchgate.netniscpr.res.in.

In a study of a related but distinct series of compounds, derivatives featuring a (pyridin-3-ylmethyl)thio moiety attached to a pyrimidine core were synthesized and evaluated for antifungal activity. Specifically, N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (a thioether derivative) demonstrated significant inhibition against fungal pathogens Botrytis cinerea and Sclerotinia sclerotiorum tandfonline.com. At a concentration of 100 µg/mL, this compound showed an 87.5% inhibition rate against Botrytis cinerea and a 93.7% inhibition rate against Sclerotinia sclerotiorum tandfonline.com. However, this data pertains to a more complex derivative and cannot be directly attributed to the parent compound 4-(Pyridin-3-ylmethyl)pyrimidine.

General reviews confirm that various pyrimidine molecules have been patented and tested for a wide range of antiviral activities, including against influenza virus, herpes virus, and HIV, though no specific results for 4-(Pyridin-3-ylmethyl)pyrimidine are mentioned nih.govresearchgate.netdntb.gov.ua.

Mechanistic Studies of Anti-Inflammatory Effects in Cell Models

No mechanistic studies detailing the anti-inflammatory effects of 4-(Pyridin-3-ylmethyl)pyrimidine in cellular models were identified in the literature. Research on other novel pyridine and pyrimidine derivatives has shown that they can suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophages nih.gov. Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit the NF-κB pathway, a key regulator of inflammation nih.gov. These studies highlight the potential of the pyrimidine scaffold in developing anti-inflammatory agents, but provide no direct evidence related to 4-(Pyridin-3-ylmethyl)pyrimidine.

Exploration of Specific Biochemical Pathways and Molecular Mechanisms

Impact on Key Signal Transduction Pathways (e.g., MAPK/ERK, PI3K/mTOR, NF-κB)

There is no available data from dedicated studies on the impact of 4-(Pyridin-3-ylmethyl)pyrimidine on key signal transduction pathways such as MAPK/ERK, PI3K/mTOR, or NF-κB. The literature does describe the development of other, more complex pyridopyrimidine and pyrido[2,3-d]pyrimidine derivatives as potent dual inhibitors of the PI3K/mTOR pathway for cancer therapy nih.govnih.gov. The regulation of pyrimidine biosynthesis itself has been linked to the MAPK signaling pathway, which controls the activity of the CAD enzyme, but this is a general cellular mechanism and not a specific action of an external compound researchgate.net. Similarly, the NF-κB pathway is a known target for various pyrimidine-based inhibitors in the context of inflammation, but no such role has been documented for 4-(Pyridin-3-ylmethyl)pyrimidine nih.govnih.govmdpi.com.

Nucleic Acid Interaction and Cleavage Investigations

No studies concerning the interaction of 4-(Pyridin-3-ylmethyl)pyrimidine with nucleic acids or its potential to induce nucleic acid cleavage were found.

Structure Activity Relationship Sar Analysis

Identification of Critical Structural Features for Biological Activity

The biological activity of derivatives based on the 4-(pyridin-3-yl)pyrimidine (B11918198) scaffold is intrinsically linked to several core structural features. The pyrimidine (B1678525) ring itself is a crucial component, found in naturally occurring essential molecules like nucleic acid bases and vitamin B1, making it a valuable starting point for drug design. nih.gov The arrangement of the pyridine (B92270) and pyrimidine rings, connected by a methylene (B1212753) linker, forms the fundamental backbone responsible for interacting with various biological targets.

Studies on analogous compounds have highlighted the importance of specific functional groups attached to this core. For instance, in a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines designed as antitrypanosomal agents, a 2-aminopyrimidine (B69317) core combined with a methoxyphenyl B-ring was identified as a key pharmacophore for potent activity. nih.gov The amide moiety has also been identified as an essential binding group in certain 4-(pyridin-3-yl)pyrimidine derivatives, although synthesizing these can be challenging due to the electron-deficient nature of the 2-aminopyrimidine group. mdpi.com

Furthermore, the addition of a sulfamide (B24259) group to the pyrimidine scaffold has been shown to enhance cancer growth inhibition, indicating that this group is a critical feature for that specific biological activity. rsc.org For other activities, such as antifungal properties, a (pyridin-3-ylmethyl)thio moiety at the 2-position of the pyrimidine ring is a determining feature. nih.gov The versatility of the pyrimidine scaffold allows it to be a key element in inhibitors targeting a range of enzymes, including phosphodiesterase IV (PDE4), where a fused gem-dimethylcycloalkyl moiety proved essential for high affinity. researchgate.net

The following table summarizes the biological activity of selected 4-(Pyridin-3-yl)pyrimidine derivatives, illustrating the impact of different structural features.

| Compound ID | Core Structure Modification | Target/Activity | Key Finding | Reference |

| 13 | 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | Antitrypanosomal | Submicromolar activity (IC50 = 0.38 µM), demonstrating the importance of the 2-aminopyrimidine and 2-methoxyphenyl groups. | nih.gov |

| 10a | N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine | Antifungal (Botrytis cinerea) | High inhibition (87.5%), highlighting the role of the (pyridin-3-ylmethyl)thio group. | nih.gov |

| 9a | Tetrahydropyrido[4,3-d]pyrimidine with semicarbazone | ATX/EGFR Inhibition | Potent dual inhibitor, showing the efficacy of the fused ring system. | google.com |

| 7a | 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine | Mnk Inhibition | Potent inhibitor stabilized by multiple hydrogen bonds and hydrophobic interactions. | researchgate.net |

Investigation of the Influence of Substituent Position and Electronic Properties

The biological activity of 4-(pyridin-3-ylmethyl)pyrimidine derivatives is highly sensitive to the position and electronic nature of substituents on the core structure. nih.gov The electronic properties of the pyridine and pyrimidine rings, characterized by the presence of electronegative nitrogen atoms, create a specific charge distribution that influences molecular interactions and can be modulated by substituents. researchgate.netmdpi.com

Research has consistently shown that both electron-donating and electron-withdrawing groups can significantly alter the potency and selectivity of these compounds, depending on their placement. For example, in a series of antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, moving a methoxy (B1213986) substituent on the phenyl ring from the 2-position to the 3-position resulted in a decrease in activity. nih.gov Similarly, replacing the methoxy group with a bromine atom also led to reduced antitrypanosomal effects. nih.gov This indicates that not only the electronic nature (methoxy being electron-donating, bromine being electron-withdrawing) but also the precise location of the substituent is critical for optimal interaction with the biological target.

In another study on substituted pyrimidine derivatives, it was found that introducing a bulky substituent on an attached aromatic ring generally enhanced cancer growth inhibition activity. rsc.org This suggests that steric factors, in addition to electronic properties, play a crucial role. For imidazo[4,5-c]pyridine derivatives, QSAR studies have indicated that substitutions with groups of a more electronegative nature and low bulkiness are favorable for antihypertensive activity. The interplay between a substituent's electronic character and its position is therefore a key consideration in the rational design of new derivatives.

The table below presents data on how substituent changes affect the inhibitory concentration (IC50) of certain pyrimidine derivatives, demonstrating the impact of electronic and positional modifications.

| Compound | Substituent Change | Target | IC50 | Effect | Reference |

| 13 | 2-methoxyphenyl group at C4 | Trypanosoma brucei rhodesiense | 0.38 µM | High Potency | nih.gov |

| 15 | 3-methoxyphenyl group at C4 | Trypanosoma brucei rhodesiense | >10 µM | Decreased Potency | nih.gov |

| 14 | 2-bromophenyl group at C4 | Trypanosoma brucei rhodesiense | >10 µM | Decreased Potency | nih.gov |

| 12 | 4-methoxyphenyl pyrimidine with specific side chain | EGFR/VEGFR-2 | 0.071 µM (EGFR), 0.098 µM (VEGFR-2) | High Dual Potency |

Evaluation of the Role of Stereochemistry in Receptor Recognition

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like receptors and enzymes are themselves chiral. The three-dimensional arrangement of a drug molecule dictates its ability to fit into a specific binding site, and thus, different stereoisomers of a chiral compound can exhibit vastly different biological activities. While specific studies on the stereoisomers of 4-(Pyridin-3-ylmethyl)pyrimidine are not extensively detailed in the reviewed literature, the principles derived from analogous pyridine and pyrimidine compounds underscore its critical importance.

The introduction of a chiral center into a pyridinylpyrimidine structure can lead to enantiomers with distinct pharmacological profiles. For example, it has been demonstrated with 1,4-dihydropyridine (B1200194) derivatives that enantiomers can have not only different potencies but sometimes even opposing actions. In one case involving chiral 1H-pyridin[3,4-b]indole derivatives, a pair of diastereomers showed a six-fold difference in fungicidal activity, highlighting the profound impact of stereoconfiguration.

The process of separating enantiomers, known as chiral resolution, is often a necessary step in drug development to isolate the more active or less toxic isomer. Methods for achieving this include derivatization with chiral auxiliaries followed by crystallization or chromatography. The asymmetric synthesis of pyrimidine derivatives to produce enantiomerically pure compounds is also a key strategy. mdpi.com Given that the 4-(Pyridin-3-ylmethyl)pyrimidine scaffold can be modified to include chiral centers (for instance, at the methylene bridge or on substituents), it is highly probable that its interaction with biological receptors is stereospecific. Therefore, the evaluation of stereochemistry is an indispensable part of the SAR analysis for this class of compounds.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for 4-(Pyridin-3-ylmethyl)pyrimidine derivatives would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Although a specific model solely for 4-(Pyridin-3-ylmethyl)pyrimidine was not found, models developed for structurally related pyrimidine-based inhibitors provide significant insights. For instance, a pharmacophore model for 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine antagonists identified two hydrogen bond acceptors, a negative ionizable feature, and two aromatic features as crucial for activity. Similarly, a model for 4-arylthieno[3,2-d]pyrimidine derivatives highlighted a hydrogen bond donor, an aromatic ring, and hydrophobic groups as key structural elements for antagonist activity.

The development of such models relies on a set of active compounds (a training set) from which the common features are abstracted. These models are then validated to ensure they can successfully distinguish active from inactive molecules. The resulting hypothesis about the necessary spatial arrangement of functional groups serves as a 3D query to screen virtual libraries for new potential hits or to guide the modification of existing leads to enhance activity. For the 4-(Pyridin-3-ylmethyl)pyrimidine scaffold, a likely pharmacophore would involve the nitrogen atoms of the pyridine and pyrimidine rings acting as hydrogen bond acceptors and the aromatic rings providing hydrophobic and π-stacking interactions.

Correlation of Computational Predictions with Experimental SAR Data

The integration of computational modeling with experimental synthesis and testing is a cornerstone of modern drug discovery. For pyrimidine-based compounds, including derivatives of 4-(Pyridin-3-ylmethyl)pyrimidine, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict biological activity and understand binding modes, which are then verified experimentally. researchgate.net

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For example, a 2D-QSAR model for 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives yielded a statistically significant correlation (r² = 0.8940) and good predictive ability, suggesting that properties like electronegativity and low bulkiness at certain positions are favorable for activity. Such models allow for the prediction of the activity of novel, unsynthesized compounds.

Molecular docking studies provide a virtual representation of how a ligand might bind to the active site of a target protein. In the development of Mnk inhibitors based on a thieno[2,3-d]pyrimidine (B153573) scaffold, docking studies suggested that the lead compound was stabilized in the ATP binding site through multiple hydrogen bonds and hydrophobic interactions. researchgate.net These computational insights were then supported by experimental data showing that the compounds indeed inhibited the target and induced apoptosis in cancer cells. researchgate.net Similarly, computational predictions aided the design of pyridine-based helical oligoamides, which were subsequently verified through experiments. This iterative cycle of computational prediction and experimental validation is crucial for refining SAR understanding and accelerating the development of potent and selective therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-(Pyridin-3-ylmethyl)pyrimidine?

A common approach involves alkylation or coupling reactions between pyridine and pyrimidine derivatives. For example, 4-(Pyridin-3-ylmethyl)phenol was synthesized via AlCl₃-mediated deprotection of tert-butyl groups in toluene and nitroethane, followed by purification via column chromatography . Adapting this method, researchers can substitute the phenol precursor with a pyrimidine derivative to target 4-(Pyridin-3-ylmethyl)pyrimidine. Key steps include:

- Use of Lewis acids (e.g., AlCl₃) for regioselective activation.

- Solvent optimization (toluene/nitroethane mixtures improve reaction homogeneity).

- Chromatographic purification (silica gel, ether-based eluents) to isolate the product .

Basic: What safety protocols should be followed when handling 4-(Pyridin-3-ylmethyl)pyrimidine?

While direct safety data for this compound are limited, analogous pyrimidine derivatives (e.g., 4(3H)-Pyrimidinone ) require:

- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as pyrimidines may release toxic fumes under heating .

- Storage: In airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can crystallographic refinement tools like SHELXL improve structural determination of 4-(Pyridin-3-ylmethyl)pyrimidine?

SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals. Key methodological considerations:

- Data preparation: Convert diffraction data to .hkl format and include hydrogen atom positions via HFIX or DFIX commands.

- Validation: Use the Cambridge Structural Database (CSD) to cross-reference bond lengths/angles (e.g., pyridinyl C–N bonds average 1.34 Å) and identify outliers .

- Twinning analysis: Employ SHELXL’s TWIN/BASF commands to model rotational/displacive twinning, common in flexible heterocycles .

Advanced: What computational strategies predict the reactivity of 4-(Pyridin-3-ylmethyl)pyrimidine in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map reactive sites:

- Electrostatic potential surfaces: Identify electron-deficient pyrimidine C2/C4 positions prone to nucleophilic attack .

- Frontier molecular orbitals: Compare HOMO-LUMO gaps to assess stability; lower gaps (~5 eV) correlate with higher reactivity .

- Solvent effects: Use Polarizable Continuum Models (PCM) to simulate reactions in aprotic solvents (e.g., DMF), which enhance nucleophilicity .

Basic: Which spectroscopic techniques are critical for characterizing 4-(Pyridin-3-ylmethyl)pyrimidine?

- ¹H/¹³C NMR: Assign pyrimidine protons (δ 8.5–9.0 ppm) and pyridinyl methyl groups (δ 2.5–3.0 ppm) using deuterated DMSO or CDCl₃ .

- IR spectroscopy: Detect NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~214.1 Da) and fragmentation patterns .

Advanced: How to resolve discrepancies in crystallographic data across studies of pyrimidine derivatives?

- Database cross-validation: Compare unit cell parameters (e.g., Z-values, space groups) with entries in the CSD to detect systematic errors .

- R-factor analysis: Discrepancies in Rint > 5% suggest data collection artifacts; reprocess raw data with SAINT or APEX3 .

- Thermal motion modeling: Use SHELXL’s ADPs (anisotropic displacement parameters) to distinguish static disorder from dynamic motion .

Notes

- Methodological answers emphasize reproducible protocols over theoretical definitions.

- Advanced questions integrate multi-tool validation (experimental + computational) to address research contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.